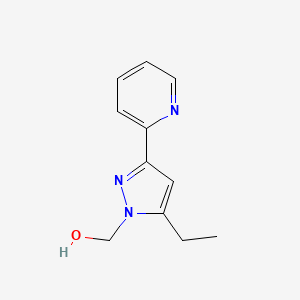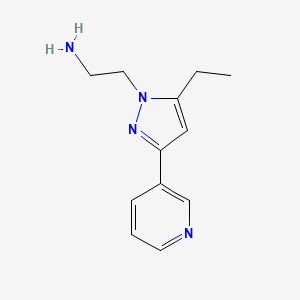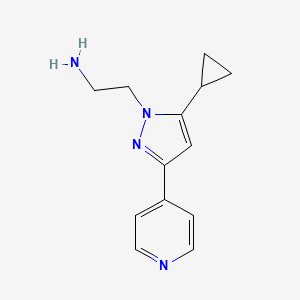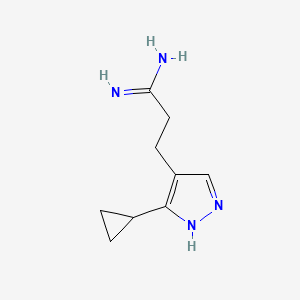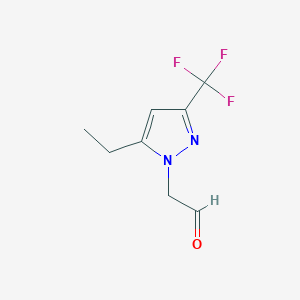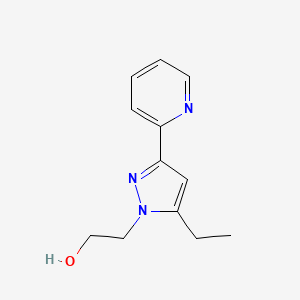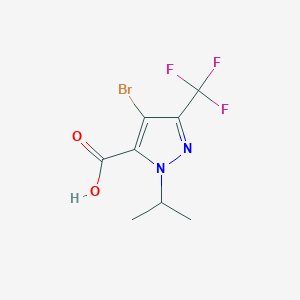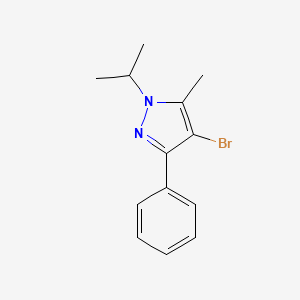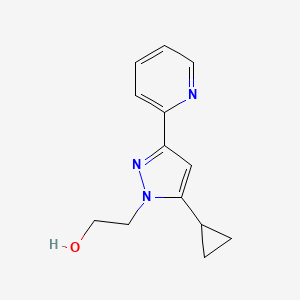
2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethan-1-ol
Descripción general
Descripción
2-(5-Cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethan-1-ol, or 5-cyclopropyl-2-pyridylpyrazole (CPP) for short, is an organic compound with a variety of applications in scientific research. CPP has been studied for its potential uses in drug design, as a bioactive compound, and as a catalyst in organic synthesis.
Aplicaciones Científicas De Investigación
Anticancer Activity
The compound 2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethan-1-ol and its analogs have shown potential in anticancer research. A study by Alam et al. (2018) synthesized and evaluated a series of novel pyrazolyl pyrazoline and pyrazolyl aminopyrimidine derivatives for their cytotoxicity against human cancer cell lines. The compounds displayed moderate to good cytotoxicity, with some analogs showing significant activity compared to standard drugs (Alam, Alam, Panda, & Rahisuddin, 2018).
Photoinduced Tautomerization Studies
Vetokhina et al. (2012) investigated compounds such as 2-(1H-pyrazol-5-yl)pyridine (PPP) and its derivatives, which are structurally related to the compound . These compounds exhibit unique photoreactions, including excited-state intramolecular proton transfer and solvent-assisted double-proton transfer. These properties are significant for understanding photoinduced processes in similar heterocyclic compounds (Vetokhina et al., 2012).
Synthesis and Polymerization Applications
The synthesis and applications of pyrazolylpyridinamine and pyrazolylpyrroleamine derivatives, closely related to the queried compound, in polymerization and oligomerization of ethylene were investigated by Obuah et al. (2014). This research is relevant for developing new catalysts in polymer chemistry (Obuah, Omondi, Nozaki, & Darkwa, 2014).
Electronic and Optical Materials
Research by Su et al. (2021) on pyrazol-pyridine ligands, similar in structure to the compound of interest, revealed their potential in developing organic light-emitting diodes (OLEDs). These compounds demonstrated high phosphorescence quantum yields and efficiency, indicating their utility in electronic and optical materials (Su et al., 2021).
Propiedades
IUPAC Name |
2-(5-cyclopropyl-3-pyridin-2-ylpyrazol-1-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c17-8-7-16-13(10-4-5-10)9-12(15-16)11-3-1-2-6-14-11/h1-3,6,9-10,17H,4-5,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXVFZGJDRLLHRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCO)C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



